![molecular formula C30H48N4O2S B14324482 4-{(E)-[4-(Octadecylamino)phenyl]diazenyl}benzene-1-sulfonamide CAS No. 110916-26-2](/img/structure/B14324482.png)
4-{(E)-[4-(Octadecylamino)phenyl]diazenyl}benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[4-(Octadecylamino)phenyl]diazenyl}benzene-1-sulfonamide is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. This compound is notable for its long alkyl chain, which imparts unique properties compared to other azo dyes. It is used in various applications, including textile dyeing, biological staining, and as a research tool in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Octadecylamino)phenyl]diazenyl}benzene-1-sulfonamide typically involves a diazotization reaction followed by coupling with an amine. The process begins with the diazotization of 4-aminobenzenesulfonamide using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with octadecylamine under basic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems ensures consistent quality and reduces the risk of human error.
Analyse Chemischer Reaktionen
Types of Reactions
4-{(E)-[4-(Octadecylamino)phenyl]diazenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-{(E)-[4-(Octadecylamino)phenyl]diazenyl}benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques and as a reagent in organic synthesis.
Biology: Employed in staining biological tissues and cells for microscopic analysis.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.
Wirkmechanismus
The mechanism of action of 4-{(E)-[4-(Octadecylamino)phenyl]diazenyl}benzene-1-sulfonamide involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form hydrogen bonds, π-π interactions, and hydrophobic interactions with various biomolecules. These interactions can affect the function of enzymes, receptors, and other proteins, leading to changes in cellular processes and biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonamide
- 4-{(E)-[4-(Amino)phenyl]diazenyl}benzene-1-sulfonamide
- 4-{(E)-[4-(Methoxy)phenyl]diazenyl}benzene-1-sulfonamide
Uniqueness
The presence of the long octadecyl chain in 4-{(E)-[4-(Octadecylamino)phenyl]diazenyl}benzene-1-sulfonamide distinguishes it from other similar compounds. This long alkyl chain imparts unique hydrophobic properties, making it more suitable for applications that require interactions with lipid membranes or hydrophobic environments. Additionally, the long chain can enhance the compound’s solubility in non-polar solvents, broadening its range of applications.
Eigenschaften
CAS-Nummer |
110916-26-2 |
|---|---|
Molekularformel |
C30H48N4O2S |
Molekulargewicht |
528.8 g/mol |
IUPAC-Name |
4-[[4-(octadecylamino)phenyl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C30H48N4O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-32-27-18-20-28(21-19-27)33-34-29-22-24-30(25-23-29)37(31,35)36/h18-25,32H,2-17,26H2,1H3,(H2,31,35,36) |
InChI-Schlüssel |
REOHCOMQVIDFOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


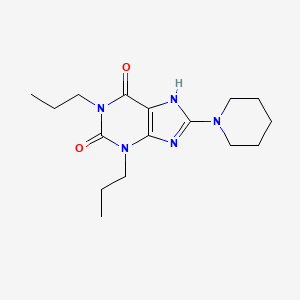
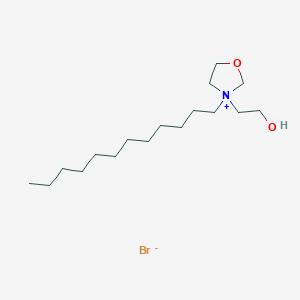
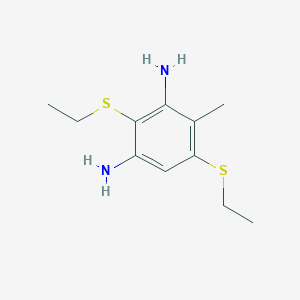


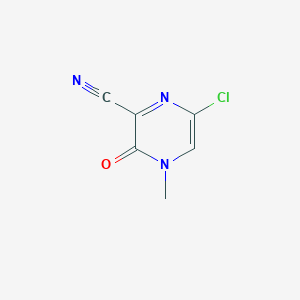

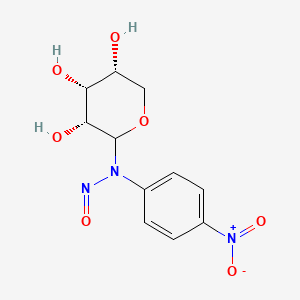
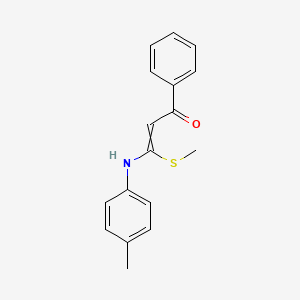
![Bis[2-(4-methoxyphenyl)cyclopropyl]methanone](/img/structure/B14324456.png)
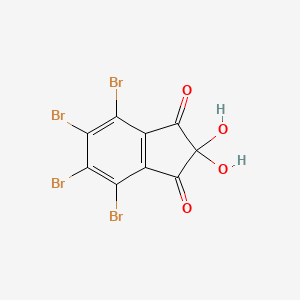
![2-[(Morpholin-4-yl)methylidene]-1-(4-nitrophenyl)butan-1-one](/img/structure/B14324490.png)
![Dimethyl[(oxolan-2-yl)methyl]phosphane](/img/structure/B14324491.png)
![N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14324500.png)
